molecular formula C10H14N6O4 B1197044 2-Aminoformycin CAS No. 97782-03-1

2-Aminoformycin

Cat. No.: B1197044
CAS No.: 97782-03-1
M. Wt: 282.26 g/mol
InChI Key: WQBFKZKPIQCPJO-UOQNBVRUSA-N
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Description

Historical Context of Formycin Analogs in Biochemical Research

The historical context of formycin analogs in biochemical research begins with the discovery of Formycin A, a purine (B94841) C-nucleoside antibiotic. Formycin A was initially isolated from the broth of Nocardia interforma and subsequently identified in cultures of Streptomyces lavendulae and Streptomyces kaniharaensis asm.orgnih.govfrontiersin.orgbikaken.or.jpnih.gov. Unlike typical nucleosides, which feature an N-glycosidic linkage, Formycin A and other C-nucleosides possess an unusual carbon-carbon bond between the sugar moiety and the nucleobase asm.orgnih.govnih.gov. This distinctive C-glycosidic linkage renders these compounds resistant to enzymatic degradation by standard salvage pathway enzymes, such as nucleoside phosphorylases or hydrolases, which is a crucial aspect of their biochemical stability and activity nih.gov.

Historically, structural analogs of nucleosides and nucleotides have been extensively explored for their therapeutic potential, particularly as anticancer and antiviral agents nih.gov. Formycin A itself has demonstrated a range of biological activities, including antitumor, antiviral, antibiotic, and anti-parasitic properties frontiersin.orgnih.govmedchemexpress.comfrontiersin.org. Its mechanisms of action are believed to involve the inhibition of enzymes such as AMP nucleosidase and purine nucleoside phosphorylase (PNP) frontiersin.orgnih.gov. Formycin B, a deaminated derivative of Formycin A, also exhibits bioactivities, notably against Xanthomonas oryzae and influenza A virus, with Formycin A showing additional antitumor and antiviral effects asm.orgfrontiersin.orgbikaken.or.jpfrontiersin.org. Recent advancements have shed light on the complex biosynthetic pathways involved in the natural production of formycin, including the formation of its pyrazolopyrimidine base nih.govnih.govnih.gov.

Rationale for the Investigation of Pyrazolo[4,3-d]pyrimidine Nucleosides

The investigation into pyrazolo[4,3-d]pyrimidine nucleosides is driven by their structural mimicry of natural nucleosides and their broad spectrum of biological activities. These compounds are characterized by a fused heterocyclic structure, where a pyrazole (B372694) ring is conjoined with a pyrimidine (B1678525) ring ontosight.aiekb.eg. The incorporation of a ribofuranosyl moiety in these derivatives allows them to resemble natural nucleosides, thereby enabling potential interference with vital biological processes such as viral replication or cellular proliferation ontosight.ai.

Research has consistently shown that pyrazolo[4,3-d]pyrimidine derivatives exhibit promising therapeutic attributes, including antiviral, anticancer, and antimicrobial activities, positioning them as valuable candidates in medicinal chemistry ontosight.aiekb.egacs.orgnih.gov. The specific arrangement of functional groups and substitutions within their unique chemical structures significantly contributes to their observed biological efficacy ontosight.ai. This scaffold has also been explored for diverse applications, such as the development of cyclin-dependent kinase (CDK) inhibitors for cancer treatment, underscoring its versatility and potential in drug design rsc.org.

Overview of 2-Aminoformycin's Significance as a Research Compound

This compound, systematically named as 5,7-diamino-3-(beta-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine, holds particular significance as a research compound due to its direct structural relationship to Formycin A and the insights it provides into the nuanced structure-activity relationships within the pyrazolo[4,3-d]pyrimidine nucleoside class nih.gov. Its synthesis has been detailed, facilitating its comprehensive evaluation in various biochemical assays nih.govacs.org.

Detailed research findings have emerged from comparative studies assessing the biological activity of this compound alongside Formycin A and 2-Fluoroformycin (B1203795). A key finding pertains to its interaction with adenosine (B11128) deaminase (ADA). While Formycin A serves as a substrate for ADA, this compound has been identified as a much poorer substrate for this enzyme nih.gov. This differential affinity for ADA is a critical observation in understanding the metabolic fate and enzymatic interactions of these analogs.

Furthermore, cytotoxicity data derived from cell culture studies indicate that this compound is considerably less cytotoxic to cells in culture compared to Formycin A nih.gov. This observation, particularly when evaluated both alone and in the presence of pentostatin (B1679546) (an ADA inhibitor), underscores the distinct cellular impacts and metabolic processing pathways associated with these structural variations nih.gov. These findings are crucial for elucidating how specific structural modifications, such as the introduction of an amino group at the 2-position, influence a compound's enzymatic interactions and its broader cellular effects.

Table 1: Comparative Biological Activities of Formycin Analogs

CompoundSubstrate for Adenosine Deaminase (ADA)Cytotoxicity in Cell Culture (Relative to Formycin A)
Formycin ASubstrateCytotoxic
This compoundMuch poorer substrate nih.govNot nearly as cytotoxic nih.gov
2-FluoroformycinMuch poorer substrate nih.govNot nearly as cytotoxic nih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its related pyrazolo[4,3-d]pyrimidine nucleosides is guided by several strategic objectives. A primary aim is the precise elucidation of structure-activity relationships that govern the biological properties of these compounds. By synthesizing and evaluating analogs like this compound, researchers seek to delineate how specific chemical modifications influence their interactions with crucial biological targets, such as enzymes involved in nucleoside metabolism or the synthesis of nucleic acids frontiersin.orgnih.govnih.gov.

Another significant objective involves the exploration and development of novel synthetic methodologies to access these complex C-nucleosides and their diverse derivatives. Advances in synthetic chemistry, coupled with an enhanced understanding of natural biosynthetic pathways and the application of recombinant enzymes, are vital for establishing efficient platforms to produce these compounds for further in-depth study nih.govnih.govfrontiersin.org.

Moreover, academic inquiry endeavors to identify and characterize the underlying molecular mechanisms responsible for the observed biological activities, including antiviral, anticancer, and anti-parasitic effects asm.orgfrontiersin.orgnih.govmedchemexpress.comfrontiersin.orgontosight.aiekb.egresearchgate.net. This involves detailed investigations into their capacity to inhibit specific enzymes, disrupt metabolic pathways, or integrate into cellular macromolecules. The comparative analysis of this compound with other formycin analogs, for instance, provides valuable insights into how subtle structural alterations can impact their therapeutic potential and selectivity. Ultimately, the broader scope of this research is to fully uncover the therapeutic utility of these compounds and to inform the rational design of new drug candidates with enhanced efficacy and improved profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97782-03-1

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(5,7-diamino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O4/c11-9-5-3(13-10(12)14-9)4(15-16-5)8-7(19)6(18)2(1-17)20-8/h2,6-8,17-19H,1H2,(H,15,16)(H4,11,12,13,14)/t2-,6-,7-,8+/m1/s1

InChI Key

WQBFKZKPIQCPJO-UOQNBVRUSA-N

SMILES

C(C1C(C(C(O1)C2=C3C(=NN2)C(=NC(=N3)N)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=C3C(=NN2)C(=NC(=N3)N)N)O)O)O

Canonical SMILES

C(C1C(C(C(O1)C2=C3C(=NN2)C(=NC(=N3)N)N)O)O)O

Synonyms

2-aminoformycin
5,7-diamino-3-(beta-ribofuranosyl)pyrazolo(4,3-d)pyrimidine

Origin of Product

United States

Synthetic Methodologies for 2 Aminoformycin

Pioneering Synthetic Routes to 2-Aminoformycin

Early synthetic efforts for this compound, also identified as compound (2c), were reported in the mid-1980s. These pioneering routes established foundational methods for preparing this complex nucleoside analog. nih.govacs.orgacs.org

Achieving the correct regiospecificity and stereoselectivity is paramount in nucleoside synthesis, particularly for C-nucleosides like this compound, where the sugar is linked to the base via a carbon-carbon bond. For this compound, the desired configuration is the β-D-ribofuranosyl isomer. nih.gov While specific details on the mechanisms to control these aspects for this compound were not extensively detailed in initial reports, the synthesis of the β-D-ribofuranosyl configuration indicates that the reactions were designed to favor this specific stereoisomer. nih.gov In general C-nucleoside synthesis, control over the anomeric configuration (alpha or beta) and the regiochemistry of base attachment is critical, often relying on the nature of the reactants and reaction conditions. rsc.org

The synthesis of this compound typically involves the preparation of the pyrazolo[4,3-d]pyrimidine heterocyclic base and the D-ribofuranose sugar component. A key intermediate in the synthesis of related pyrazolo[4,3-d]pyrimidine nucleosides involves the production of 7-chloro compounds from a mixture of acetates, which are then further derivatized. acs.org This suggests that the pyrazolo[4,3-d]pyrimidine core is often functionalized or modified from a precursor, and then coupled with a protected ribose derivative. Common protected ribose derivatives, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are frequently employed in nucleoside synthesis. dtic.mil

Advanced Synthetic Strategies and Methodological Refinements

Advanced synthetic strategies in nucleoside chemistry aim to improve yields, enhance selectivity, and simplify reaction sequences. These refinements are crucial for complex molecules like this compound. unito.itengineering.org.cnchemrxiv.org

Innovations in derivatizing the pyrazolo[4,3-d]pyrimidine nucleoside scaffold are central to the synthesis of this compound. As this compound is defined as 5,7-diamino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine, the introduction of amino groups at both the 5 and 7 positions of the pyrazolo[4,3-d]pyrimidine base is a critical derivatization step. nih.gov The use of 7-chloro intermediates, which can undergo nucleophilic substitution to introduce amino groups, represents a common strategy for functionalizing the pyrazolo[4,3-d]pyrimidine ring. acs.org

Protecting group chemistry is indispensable in the multi-step synthesis of nucleosides to selectively mask reactive functional groups and prevent undesired side reactions. organic-chemistry.orgjocpr.comiris-biotech.depressbooks.pub In the synthesis of this compound, hydroxyl groups on the D-ribofuranose sugar and potentially the amino groups on the pyrazolo[4,3-d]pyrimidine base require temporary protection. libretexts.org

For the ribofuranosyl moiety, common protecting groups for hydroxyls include acyl groups (e.g., acetyl or benzoyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS) or dimethoxytrityl (DMT)). libretexts.org DMT is frequently used for the 5'-hydroxyl group, while acyl groups are often employed for the 2' and 3' hydroxyls in ribonucleoside synthesis. libretexts.org The mention of "a mixture of acetates" in the context of pyrazolo[4,3-d]pyrimidine nucleoside synthesis suggests the use of acetyl protecting groups on the ribose sugar. acs.org Amino groups on the heterocyclic base might also be protected, for instance, with acetyl groups, which can be removed under basic conditions. libretexts.org The careful selection of orthogonal protecting groups, which can be removed under different chemical conditions, allows for selective deprotection and subsequent functionalization at specific sites. organic-chemistry.orgiris-biotech.de

Synthesis of this compound Analogs and Derivatives

The synthetic methodologies for this compound have also been adapted for the creation of its analogs and derivatives, exploring modifications to both the sugar and the heterocyclic base. An example of such an analog is 2-fluoroformycin (B1203795), which is 7-amino-5-fluoro-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine. nih.gov The synthesis of 2-fluoroformycin, where a fluorine atom replaces an amino group at the 5-position, demonstrates the possibility of introducing different substituents on the pyrazolo[4,3-d]pyrimidine core. nih.gov

Further modifications to the sugar moiety have led to derivatives such as 2'-deoxyformycin A, which is a sugar-modified analog of formycin. researchgate.net The broader class of pyrazolo[4,3-d]pyrimidine derivatives has been explored for various applications, including as hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) inhibitors, showcasing the versatility of the core scaffold for diverse chemical and biological investigations. nih.gov

Structural Modifications at the Ribofuranosyl Moiety

Modifications to the ribofuranosyl moiety of nucleoside analogs are a common strategy in medicinal chemistry to alter their biological properties, including metabolic stability, cellular uptake, and interaction with target enzymes. In the context of formycins, such modifications can significantly influence the compound's activity.

A notable example of a ribofuranosyl modification involves the deoxygenation of the sugar ring. The synthesis of 5-chloro-2'-deoxyformycin A (compound 13, as described in the literature) exemplifies this approach. This derivative is obtained through a four-step deoxygenation procedure targeting the 2'-hydroxy group of a protected 5-chloroformycin A precursor (compound 6). nih.gov The removal of the 2'-hydroxyl group can profoundly impact the compound's ability to be recognized by enzymes that process natural ribonucleosides, such as adenosine (B11128) deaminase. For instance, the 2'-deoxy analogue of certain related compounds has been reported to be biologically inactive, underscoring the importance of the ribofuranosyl moiety's structural integrity for activity in specific biological contexts. nih.gov

The general principle of modifying the furanose sugar ring, including adding or removing substituents, altering ring size, or even removing the furanose oxygen, has been extensively explored in nucleoside chemistry to generate novel analogs with varied biological profiles. ctdbase.org

Modifications within the Pyrazolo[4,3-d]pyrimidine Core

Modifications within the pyrazolo[4,3-d]pyrimidine core are central to the synthesis of this compound and its related analogs, allowing for the introduction of different functional groups that can influence the compound's chemical and biological characteristics. The pyrazolo[4,3-d]pyrimidine core itself is a bicyclic heterocyclic system that serves as the nucleobase in formycin antibiotics. uni.lu

The synthesis of this compound (5,7-diamino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine, also referred to as 5-aminoformycin A in some contexts) and its fluoro analog, 2-fluoroformycin (7-amino-5-fluoro-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine), directly illustrates modifications at the 2- and 5-positions of the pyrazolo[4,3-d]pyrimidine core. These syntheses involve specific chemical transformations to introduce the amino and fluoro substituents at these positions.

A detailed synthetic pathway for introducing substituents at positions 5 and 7 of the pyrazolo[4,3-d]pyrimidine core often begins from formycin A derivatives. For example, the thiation of tri-O-acetyloxoformycin B (compound 4b) with phosphorus pentasulfide yields 3-β-D-ribofuranosyl-7-thioxopyrazolo[4,3-d]pyrimidin-5(1H,4H,6H)-one (compound 3b). nih.gov Subsequent chlorination of compound 4b using reagents like phosphorus oxychloride or phenyl phosphonicdichloride provides a key intermediate, 5,7-dichloro-3-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine (compound 5a). nih.gov This dichloro intermediate is highly versatile for further functionalization.

The introduction of amino groups, as seen in this compound, can be achieved through ammonolysis. Ammonolysis of the dichloro intermediate (compound 5a) with liquid ammonia (B1221849) yields 5-chloroformycin A (compound 6). nih.gov Further reaction of 5-chloroformycin A (compound 6) with lithium azide, followed by hydrogenation, successfully affords 5-aminoformycin A (compound 10), which is chemically equivalent to this compound. nih.gov Additionally, treating the dichloro intermediate (compound 5a) with thiourea (B124793) can lead to thioxo derivatives, such as 5-chloro-3-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine-7(1H,6H)-thione (compound 8a), which can be further transformed into dithione analogs (compound 11) by reaction with sodium hydrosulfide. nih.gov

These synthetic strategies demonstrate the ability to systematically modify the pyrazolo[4,3-d]pyrimidine core, allowing for the generation of diverse this compound derivatives with varied chemical properties.

Biochemical Interactions and Mechanisms of Action of 2 Aminoformycin

Interactions with Nucleoside Metabolizing Enzymes

Nucleoside metabolizing enzymes play a critical role in the anabolism and catabolism of nucleosides, influencing the availability of precursors for nucleic acid synthesis and regulating cellular nucleoside pools.

2-Aminoformycin has been identified as a substrate for adenosine (B11128) deaminase (ADA) nih.gov. ADA (EC 3.5.4.4) is a ubiquitous enzyme that catalyzes the irreversible hydrolytic deamination of adenosine and 2′-deoxyadenosine to inosine (B1671953) and 2-deoxyinosine, respectively frontiersin.orgdiameb.ua. This enzyme plays a central role in purine (B94841) metabolism, particularly in the purine salvage pathway frontiersin.org.

Table 1: Kinetic Parameters of Adenosine Deaminase with Adenosine

SubstrateEnzymeKm (mM)Vmax (nmol NH3 mg⁻¹ s⁻¹)
AdenosineHuman Adenosine Deaminase0.103 ± 0.051 nih.gov0.025 ± 0.001 nih.gov

The phosphorylation of nucleoside analogs is a crucial step for their biological activity, often converting them into their active nucleotide forms. For 2'-deoxyformycin A, an analog structurally related to this compound, its biological activity is dependent on 5′-phosphorylation nih.gov. Studies involving mutant cell lines deficient in specific kinases have shed light on the enzymes responsible for this phosphorylation.

Adenosine kinase (AK, EC 2.7.1.20) and deoxycytidine kinase (dCK, EC 2.7.1.74) are key enzymes in the nucleoside salvage pathway, responsible for phosphorylating nucleosides to their monophosphate forms. For 2'-deoxyformycin A, research indicates that its 5′-phosphorylation is primarily mediated by adenosine kinase rather than deoxycytidine kinase nih.gov. Mutants lacking deoxycytidine kinase retained sensitivity to 2'-deoxyformycin A, while mutants deficient in adenosine kinase were insensitive to the compound, highlighting the predominant role of AK in its metabolism nih.gov. In contrast, deoxyadenosine (B7792050) (dAdo), a natural nucleoside, is known to be a substrate for both AK and dCK nih.gov. Human adenosine kinase catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP) nih.gov.

Cellular Biochemistry and Intracellular Fate

The journey of nucleoside analogs within a cell involves their uptake, subsequent metabolic transformations, and their ultimate intracellular distribution and retention.

The intracellular accumulation and retention of nucleoside analogs are critical determinants of their cellular effects. While specific data on this compound is limited in the provided literature, insights can be drawn from studies on other nucleoside analogs, such as deoxycoformycin. The uptake of deoxycoformycin, a potent adenosine deaminase inhibitor, has been observed to be biphasic and occur at a slower rate compared to natural nucleosides, reaching lower saturation levels uoanbar.edu.iq. For instance, an extracellular concentration of 1 µM deoxycoformycin resulted in an intracellular concentration of 0.4 to 0.5 µM, while a 10 µM extracellular concentration led to an intracellular concentration of 3-4 µM uoanbar.edu.iq. Intracellular accumulation can result from various mechanisms, including inadequate removal of a substance, defects in packaging and transport, failure to degrade metabolites due to enzyme deficiencies, or the inability to degrade phagocytosed particles nih.gov.

The incorporation of nucleoside analogs into nucleic acids (DNA or RNA) is a significant aspect of their cellular fate, particularly for compounds designed to interfere with genetic processes. Research on deoxycoformycin has shown that its triphosphate derivative can be incorporated into cellular DNA, with minimal incorporation into cellular RNA uoanbar.edu.iq. Furthermore, other formycin analogs, such as fluorescent N-nucleosides including amino-formycin B, have been explored for their potential incorporation into DNA and/or RNA precisionbiomed.in. The incorporation of modified purine deoxyribonucleotides, like 2-aminopurine, into DNA has also been a subject of research, demonstrating that such analogs can substitute for natural bases during DNA synthesis in vitro.

Comparative Biological Studies of 2 Aminoformycin with Nucleoside Analogs

Structure-Activity Relationship (SAR) Studies of Formycin Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule dictates its biological activity. researchgate.netscribd.com For formycin derivatives, SAR analysis reveals how modifications to the pyrazolo[4,3-d]pyrimidine base or the ribose sugar moiety influence their interaction with biological targets. nih.gov

The substitution pattern on the heterocyclic base of formycin is a critical determinant of its biochemical behavior. The parent compound, Formycin A, is an analog of adenosine (B11128) and is known to interact with various enzymes involved in purine (B94841) metabolism. psu.edu Modifications, particularly at the 2-position (equivalent to the 6-position in the standard purine ring system), significantly alter these interactions.

The introduction of an amino group at the 2-position to create 2-Aminoformycin [5,7-diamino-3-(beta-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine] profoundly impacts its properties. nih.gov This modification, creating a di-amino substituted pyrazolopyrimidine, alters the electronic distribution and hydrogen bonding capacity of the molecule compared to Formycin A, which has a hydrogen atom at the corresponding position. nih.gov This directly affects how the molecule fits into the active sites of enzymes. For instance, while Formycin A is readily deaminated by adenosine deaminase (ADA), the substituent at the 2-position in derivatives like this compound and 2-Fluoroformycin (B1203795) changes the substrate specificity and the rate of enzymatic conversion. nih.gov Research shows that even seemingly small changes, such as adding a methyl group, can significantly affect biological activity, underscoring the sensitivity of enzyme-substrate interactions to the substituent's nature. acs.org

The three-dimensional shape, or conformation, of a nucleoside analog is crucial for its ability to mimic natural nucleosides and interact with enzymes or nucleic acids. fiveable.me The biological activity of formycin derivatives is intrinsically linked to the conformational preferences of the molecule, which include the orientation of the base relative to the sugar (the glycosidic torsion angle) and the pucker of the ribose ring. nih.gov

Formycins are C-nucleosides, meaning the base is attached to the ribose sugar via a carbon-carbon bond instead of the typical carbon-nitrogen bond found in natural nucleosides. This C-glycosidic bond imparts greater conformational flexibility and stability against enzymatic cleavage by nucleoside phosphorylases. The conformation of these analogs influences whether they can be recognized and processed by cellular kinases for activation (phosphorylation) or by target enzymes. Studies on various nucleoside analogs have demonstrated that the sugar's conformation (e.g., North or South pucker) and the base's orientation (syn or anti) are critical for biological function. nih.gov For this compound, its specific conformation dictates its fit within the active site of enzymes like adenosine deaminase, influencing its binding affinity and substrate efficiency. nih.gov

Comparison with 2-Fluoroformycin and Formycin A

To understand the unique biological profile of this compound, it is essential to compare it directly with its parent compound, Formycin A, and another key derivative, 2-Fluoroformycin.

A primary metabolic fate for adenosine analogs is deamination by adenosine deaminase (ADA). The efficiency of this process varies significantly among the formycin derivatives, highlighting the impact of the 2-position substituent. A comparative study provided key kinetic parameters for these compounds as substrates for ADA. nih.gov

This compound was found to be a substrate for ADA, but a significantly poorer one than Formycin A. In contrast, 2-Fluoroformycin is an even less effective substrate for the enzyme. nih.gov The data indicates that the nature of the substituent at the 2-position dramatically modulates the interaction with ADA, with the hydrogen in Formycin A allowing for the most efficient conversion.

Table 1: Comparative Kinetic Parameters for Adenosine Deaminase

Compound Km (μM) Vmax (relative to Adenosine)
Adenosine 25 100
Formycin A 100 140
This compound 300 12
2-Fluoroformycin 100 2

Data sourced from Secrist et al., J Med Chem. 1985. nih.gov

The differences in enzymatic processing translate to distinct cytotoxic effects in cellular models. The cytotoxicity of these compounds was evaluated against L1210 murine leukemia cells, both alone and in the presence of pentostatin (B1679546), a potent inhibitor of ADA. nih.gov This allows for distinguishing the intrinsic cytotoxicity of the compound from the effects of its deaminated product.

In the absence of an ADA inhibitor, Formycin A is highly cytotoxic. The cytotoxicity of this compound is notable, though less potent than Formycin A. 2-Fluoroformycin is significantly less cytotoxic than either Formycin A or this compound. nih.gov When ADA is inhibited by pentostatin, the cytotoxicity of Formycin A increases dramatically, indicating that its deaminated product, Formycin B, is less active. The potency of this compound also increases, suggesting it is susceptible to some degree of deamination. The low cytotoxicity of 2-Fluoroformycin is largely unaffected by ADA inhibition, consistent with it being a very poor substrate for the enzyme. nih.gov

Table 2: Cytotoxicity of Formycin Derivatives Against L1210 Cells

Compound IC50 (μM) IC50 (μM) with Pentostatin (1 μM)
Formycin A 0.2 0.03
This compound 1.8 0.4
2-Fluoroformycin >100 >100

Data sourced from Secrist et al., J Med Chem. 1985. nih.gov

Analogies with Other Biologically Active Nucleoside Derivatives

The biological activities of this compound and other formycin derivatives can be contextualized by comparing them to other classes of biologically active nucleoside analogs. Many such compounds function as antimetabolites, interfering with the synthesis or function of nucleic acids. scientificarchives.com

Like the pyrrolopyrimidine nucleoside antibiotic Tubercidin and the pyrazolopyrimidine Formycin A , this compound is an adenosine analog. psu.edu These compounds often require intracellular phosphorylation to their mono-, di-, and triphosphate forms to exert their full range of biological effects, which can include inhibition of DNA and RNA synthesis and interference with various enzymatic pathways. The resistance of the C-nucleoside bond to cleavage by phosphorylases is a shared feature that enhances their metabolic stability compared to N-nucleoside analogs.

Furthermore, modifications to the base are a common strategy in the development of nucleoside analogs. For example, 2-Chlorodeoxyadenosine (Cladribine) is a purine nucleoside analog where a chlorine atom at the 2-position renders the molecule resistant to deamination by ADA, a feature that enhances its therapeutic efficacy in certain leukemias. This provides a parallel to how the amino and fluoro substituents in this compound and 2-Fluoroformycin, respectively, modulate their interaction with ADA and, consequently, their cytotoxic profiles. nih.gov The study of such analogs collectively advances the understanding of how specific structural changes can be rationally designed to achieve desired biological outcomes. scientificarchives.com

Structural and Functional Commonalities with Adenosine and Guanosine (B1672433) Analogs

This compound, chemically known as 5,7-diamino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine, is a synthetic C-nucleoside analog with a unique structure that shares features with both adenosine and guanosine. nih.gov Unlike natural purine nucleosides, which are N-nucleosides connected to the ribose sugar via a C-N bond, this compound possesses a C-C glycosidic bond between the anomeric carbon of the ribose sugar and the pyrazole (B372694) ring of its base. This C-nucleoside structure confers greater stability against enzymatic cleavage of the glycosidic bond. nih.gov

The base of this compound is a pyrazolo[4,3-d]pyrimidine, an isomer of the purine ring system found in adenosine and guanosine. The specific arrangement of nitrogen and carbon atoms in this heterocyclic system, combined with its functional groups, allows it to mimic the natural nucleosides.

The structural similarities to adenosine and guanosine can be summarized as follows:

Similarity to Adenosine: this compound possesses an amino group at the 7-position of its pyrazolo[4,3-d]pyrimidine ring. This is analogous to the critical amino group at the 6-position of the purine ring in adenosine, which is essential for recognition by many enzymes and for forming Watson-Crick base pairing.

Similarity to Guanosine: The compound also features an amino group at the 5-position. This corresponds to the 2-amino group of guanosine, a key functional group that distinguishes it from adenosine and is crucial for its specific interactions and base-pairing properties.

This "hybrid" or "mixed" analog character, sharing key functional groups with both adenosine and guanosine, suggests a complex biological profile with the potential to interact with a range of enzymes and pathways that typically process these two natural purine nucleosides. researchgate.net Modifications to the pyrazolo[4,3-d]pyrimidine core, such as in the parent compound Formycin A or the related 2-Fluoroformycin, significantly alter their biological activity and interaction with cellular targets. nih.govprobes-drugs.org

Table 1: Structural Comparison of this compound, Adenosine, and Guanosine

FeatureThis compoundAdenosineGuanosine
Base StructurePyrazolo[4,3-d]pyrimidinePurinePurine
Glycosidic BondC-C (C-nucleoside)C-N (N-nucleoside)C-N (N-nucleoside)
Key Amino Group(s)7-amino (Adenosine-like) 5-amino (Guanosine-like)6-amino2-amino
Other Key GroupsNoneNone6-oxo
Sugar Moietyβ-D-ribofuranoseβ-D-ribofuranoseβ-D-ribofuranose

Comparative Effects on Target Enzymes and Cellular Pathways

The unique structure of this compound allows it to interact with enzymes involved in purine metabolism, most notably adenosine deaminase (ADA). ADA is a critical enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively, thereby regulating intracellular and extracellular adenosine levels. medchemexpress.com The interaction of formycin analogs with ADA is well-documented; the parent compound Formycin A is readily deaminated by ADA to the less active Formycin B, a reaction that can be blocked by potent ADA inhibitors like Pentostatin (2'-deoxycoformycin). nih.govresearchgate.net

Nucleoside analogs exert their effects by being recognized by cellular enzymes. nih.gov Once inside the cell, they are often phosphorylated by kinases, such as adenosine kinase, to their mono-, di-, and triphosphate forms. researchgate.netnih.gov These phosphorylated metabolites can then compete with their natural counterparts (e.g., ATP, dATP) for binding to enzymes like polymerases, leading to the termination of DNA or RNA synthesis. nih.govplos.org Alternatively, they can inhibit key enzymes in nucleotide metabolism, such as ribonucleotide reductase or, as in this case, adenosine deaminase. nih.gov

The inhibition of ADA by potent inhibitors like Pentostatin (Ki = 2.5 pM) leads to the accumulation of adenosine and deoxyadenosine. sigmaaldrich.com This buildup can be toxic, particularly to lymphocytes, which have high ADA activity, forming the basis of certain chemotherapeutic strategies. nih.govnih.gov While this compound is a substrate for ADA rather than a potent inhibitor, its rate of deamination compared to natural substrates determines its intracellular concentration and subsequent potential for phosphorylation and incorporation into nucleic acids or other downstream effects. The cytotoxicity of this compound can be significantly enhanced when co-administered with an ADA inhibitor like pentostatin, which prevents its degradation. nih.gov This highlights the central role of ADA in modulating the activity of this class of analogs.

Table 2: Comparative Interaction of Nucleoside Analogs with Adenosine Deaminase (ADA)

CompoundAnalog TypeInteraction with ADAReported ValueReference
AdenosineNatural SubstrateSubstrateBaseline for comparison nih.gov
Formycin AAdenosine AnalogGood SubstrateDeaminated to Formycin B nih.govresearchgate.net
This compoundAdenosine/Guanosine AnalogSubstrateKinetic parameters determined nih.gov
2-FluoroformycinAdenosine AnalogPoor SubstrateMuch poorer substrate than Formycin A nih.gov
Pentostatin (2'-Deoxycoformycin)Transition-State AnalogPotent InhibitorKi = 2.5 pM sigmaaldrich.com
CoformycinTransition-State AnalogPotent InhibitorInhibits deamination of Formycin A nih.govresearchgate.net

Analytical and Characterization Techniques in 2 Aminoformycin Research

Spectroscopic Methods for Structural Elucidation

The determination of the molecular structure of 2-Aminoformycin is a fundamental step in its research, for which several spectroscopic techniques are employed. numberanalytics.com These methods provide unique insights into the molecule's architecture. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. rsc.org It provides detailed information about the connectivity and stereochemistry of the molecule by analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. numberanalytics.comsavemyexams.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the complex structure of C-nucleosides like this compound. numberanalytics.comresearchgate.net

Mass Spectrometry (MS) is another indispensable tool that complements NMR by determining the molecular weight and fragmentation pattern of the compound. numberanalytics.comeurofins-biomnis.com Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule before it is sent to the mass analyzer. numberanalytics.com Tandem mass spectrometry (MS/MS) can further fragment selected ions to provide more detailed structural information. nationalmaglab.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a powerful technique for separating and purifying this compound from complex mixtures, a critical step for ensuring the quality and reliability of research findings. khanacademy.orgmoravek.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for both the analysis and purification of this compound and related compounds. vulcanchem.comnih.gov In analytical HPLC, small sample sizes are used to assess the purity and quantify the amount of the compound. rotachrom.com For isolation purposes, preparative HPLC is employed to process larger quantities of material to obtain pure this compound for further studies. rotachrom.comchromatographyonline.com Reversed-phase HPLC is a common mode used for the separation of such polar compounds. nih.gov

Other chromatographic techniques, such as thin-layer chromatography (TLC), can be used for rapid analysis and monitoring of reactions. khanacademy.org

Biochemical Assays for Enzyme Kinetics and Cellular Activity

To understand the biological effects of this compound, researchers utilize various biochemical assays to study its interaction with enzymes and its activity within cells. tipbiosystems.com

Enzyme inhibition assays are crucial for determining if and how this compound affects the activity of specific enzymes. bioivt.com These assays are often used in drug discovery to screen for potential therapeutic agents. washington.edu By measuring the rate of an enzymatic reaction in the presence of varying concentrations of this compound, researchers can determine key kinetic parameters. nih.gov2minutemedicine.com These assays can be performed using various detection methods, including fluorescence-based assays. plos.org

Cellular activity assays are employed to evaluate the effects of this compound on living cells. For instance, its cytotoxicity against cancer cells or its activity against pathogens like Leishmania species can be assessed. nih.gov These studies often involve monitoring cell growth, viability, or specific metabolic changes in response to the compound.

Isotopic Labeling in Metabolic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound within a biological system. mdpi.comnumberanalytics.com By introducing stable isotopes, such as ¹³C or ¹⁵N, into the structure of this compound, researchers can follow its journey through various metabolic pathways. mdpi.com

This approach provides valuable insights into how the compound is metabolized, what products are formed, and how it may interfere with normal metabolic processes. pnas.orgcabidigitallibrary.orgcdnsciencepub.com For example, by tracking the incorporation of labeled atoms, researchers can determine if this compound is phosphorylated or incorporated into macromolecules like RNA. nih.govcabidigitallibrary.org This information is critical for understanding its mechanism of action. nih.gov

Future Directions in 2 Aminoformycin Research

Exploration of Novel Synthetic Pathways and Advanced Derivatizations

The advancement of 2-Aminoformycin research is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods have been established, future efforts will likely focus on more contemporary and sophisticated strategies to improve yield, reduce step count, and allow for greater structural diversification.

Novel Synthetic Pathways: The exploration of chemoenzymatic synthesis represents a promising future direction. nih.gov This approach combines the precision of enzymatic catalysis with the robustness of traditional organic chemistry, potentially offering highly stereoselective and environmentally benign routes to this compound and its analogs. nih.govchemrxiv.org For instance, enzymes such as transaminases or dehydrogenases could be employed for the stereoselective introduction of the amino group, a critical step in the synthesis. Furthermore, the development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could significantly streamline the synthetic process. nih.gov

Advanced Derivatizations: The synthesis of novel derivatives of this compound is crucial for expanding its biological activity spectrum and for structure-activity relationship (SAR) studies. rsc.orgnih.govmdpi.com Future work will likely focus on modifications at various positions of the pyrazolo[4,3-d]pyrimidine core and the ribose moiety. For example, the introduction of different functional groups at the 2-amino position could modulate the compound's interaction with its target enzymes. mdpi.com Additionally, derivatization of the ribose sugar, such as modifications at the 2'- or 5'-positions, could influence the compound's metabolic stability and cellular uptake. The synthesis of carbocyclic analogs, where the ribose oxygen is replaced with a methylene group, has been a successful strategy for other nucleoside analogs and could be applied to this compound to enhance its resistance to enzymatic degradation.

A summary of potential derivatization strategies is presented in the table below:

Derivatization SitePotential ModificationRationale
2-Amino Group Acylation, Alkylation, SulfonylationModulate binding affinity and selectivity for target enzymes.
N1-Position Alkylation, ArylationInvestigate the role of this position in biological activity.
Ribose Moiety (2', 3', 5') Fluorination, Deoxygenation, EsterificationEnhance metabolic stability, alter pharmacokinetic properties.
Carbocyclic Analogs Replacement of ribose oxygen with CH2Increase resistance to glycosidic bond cleavage.

Investigation of Undiscovered Biochemical Targets and Interaction Mechanisms

While adenosine (B11128) deaminase (ADA) is a well-established target of this compound, the full spectrum of its biochemical interactions is likely broader. researchgate.netabcam.com Future research should aim to identify and validate novel cellular targets to better understand its biological effects and uncover new therapeutic opportunities.

Known and Potential Biochemical Targets:

Adenosine Deaminase (ADA): this compound is known to be an excellent substrate for ADA. acs.org Its interaction with this enzyme is a key aspect of its biological activity. The potent inhibition of ADA by related compounds like 2'-deoxycoformycin highlights the importance of this target. nih.govnih.gov

Purine (B94841) Nucleoside Phosphorylase (PNP): Analogs of formycin A have shown inhibitory activity against PNP, an enzyme involved in the purine salvage pathway. frontiersin.org Future studies should investigate whether this compound or its derivatives can also modulate PNP activity, which could have implications for cancer and autoimmune diseases.

Kinases: For many nucleoside analogs, phosphorylation is a prerequisite for biological activity. Investigating the kinases responsible for the phosphorylation of this compound to its monophosphate, diphosphate, and triphosphate forms is crucial. Understanding this metabolic activation will provide insights into its mechanism of action and potential resistance mechanisms.

Strategies for Target Identification:

Affinity Chromatography: Using immobilized this compound as a bait to capture interacting proteins from cell lysates can lead to the identification of novel binding partners. nih.gov

Activity-Based Protein Profiling (ABPP): This chemical proteomic technique can be used to identify enzyme targets of this compound in a cellular context.

Genetic Screens: High-throughput genetic screens, such as CRISPR-Cas9 screens, can identify genes that modulate cellular sensitivity to this compound, thereby pointing to potential targets or pathways.

Development of this compound as a Biochemical Probe for Cellular Pathways

The specific interaction of this compound with adenosine deaminase makes it a valuable candidate for development as a biochemical probe to study the function and regulation of this enzyme in various cellular processes. abcam.com

Probing Adenosine Deaminase Activity:

Fluorescent Probes: Derivatizing this compound with a fluorescent tag could enable the visualization of adenosine deaminase activity in living cells using techniques like fluorescence microscopy or flow cytometry. This would allow for real-time monitoring of enzyme dynamics in response to various stimuli.

Affinity Probes: Biotinylated or otherwise tagged versions of this compound could be used to isolate and identify ADA-containing protein complexes, providing insights into its protein-protein interactions and regulatory networks.

Investigating Cellular Pathways:

By selectively modulating the activity of adenosine deaminase, this compound-based probes can be used to investigate the role of this enzyme in various physiological and pathological processes, including:

Immune function: ADA plays a critical role in lymphocyte development and function. nih.gov

Neurotransmission: Adenosine is an important neuromodulator, and ADA is involved in regulating its levels in the brain. nih.gov

Cancer biology: Altered adenosine metabolism has been implicated in the tumor microenvironment.

Integration of Computational Chemistry in Predicting this compound Interactions

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of this compound-based compounds. mdpi.com These in silico approaches can provide valuable insights into the molecular basis of its activity and guide the design of new derivatives with improved properties. nih.govmdpi.comnih.govexcli.demdpi.com

Molecular Docking and Dynamics Simulations:

Binding Mode Prediction: Molecular docking simulations can predict the binding orientation and affinity of this compound and its derivatives within the active site of known targets like adenosine deaminase. mdpi.com This information is invaluable for understanding the key molecular interactions and for designing more potent and selective inhibitors.

Exploring Target Flexibility: Molecular dynamics (MD) simulations can provide a dynamic picture of the protein-ligand complex, revealing how the protein structure adapts to the binding of the ligand and identifying key conformational changes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

Predicting ADME Properties:

Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its analogs. mdpi.com This in silico profiling can help to identify potential liabilities early in the drug discovery process and guide the design of derivatives with improved pharmacokinetic profiles.

The integration of these computational approaches will undoubtedly play a pivotal role in the future of this compound research, enabling a more rational and efficient design of novel therapeutic agents and biochemical tools. mdpi.com

Q & A

Q. What are the established synthetic pathways for 2-Aminoformycin, and how can researchers optimize yield and purity in laboratory settings?

Q. How should conflicting results between in vitro and in vivo studies of this compound be addressed in discussion sections?

  • Methodological Answer : Discuss potential factors such as bioavailability differences, metabolic conversion in vivo, or microenvironmental influences (e.g., tumor stroma interactions). Propose follow-up studies, such as PK/PD modeling or organoid-based assays, to bridge the gap between models .

Tables for Data Interpretation

Q. Table 2. Key Analytical Techniques for this compound Characterization

TechniqueApplicationSensitivity Considerations
HPLC-UVPurity assessmentLimit of detection: 0.1% impurities
NMR (¹H/¹³C)Structural elucidationRequires high-purity (>95%) samples
LC-MS/MSMetabolite identificationIon suppression in complex matrices

Q. Table 3. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Batch variabilityImplement QC protocols (e.g., USP guidelines)
Assay interferenceUse orthogonal detection methods (e.g., SPR vs. ELISA)
Overinterpretation of computational dataValidate docking results with mutagenesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.